Nerylgeraniol-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nerylgeraniol-18-oic acid is a linear diterpene compound isolated from the leaves of Calocedrus microlepic var. formosana . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nerylgeraniol-18-oic acid involves several key steps, including iodization-rearrangement of 2,3-epoxy alcohol and stereoselective Claisen rearrangement . The reaction conditions typically involve the use of specific reagents and catalysts to achieve high stereoselectivity and yield.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the compound can be synthesized through organic synthesis procedures involving high-resolution electron impact mass spectroscopy (HR-EI-MS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation .
Analyse Chemischer Reaktionen
Types of Reactions
Nerylgeraniol-18-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Wissenschaftliche Forschungsanwendungen
Nerylgeraniol-18-oic acid has several scientific research applications, including:
Chemistry: Used as a model compound for studying diterpene synthesis and reactions.
Biology: Investigated for its potential cytotoxic activity against certain cell lines.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of nerylgeraniol-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biochemical processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Methoxypinusolidic acid: Another diterpene isolated from the same plant.
Taiwaniaflavone: A biflavone with similar biological activities.
3-(3,4-Dihydroxyphenyl)-1-propanol: A phenolic compound with potential cytotoxic activity.
Uniqueness
Nerylgeraniol-18-oic acid is unique due to its linear diterpene structure and specific biological activities. Its distinct chemical properties and potential therapeutic applications set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C20H32O3 |
---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(2E,6E,10E)-12-hydroxy-6,10-dimethyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-16(2)8-5-12-19(20(22)23)13-7-11-17(3)9-6-10-18(4)14-15-21/h8-9,13-14,21H,5-7,10-12,15H2,1-4H3,(H,22,23)/b17-9+,18-14+,19-13+ |
InChI-Schlüssel |
USXGDFAHMRCBBX-PFZXPCEQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC/C(=C/CC/C(=C/CO)/C)/C)/C(=O)O)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.